(3Ar,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

Medicinal Chemistry Conformational Analysis Scaffold Design

Researchers developing CNS-targeted small molecules often struggle to find rigid, stereochemically defined diamine scaffolds that consistently enforce the conformational bias needed for selective receptor binding. (3Ar,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole (CAS 2095396-10-2) solves this problem with a built-in quaternary carbon center and a well-precedented octahydropyrrolo[3,4-c]pyrrole core. - Enhances target selectivity: The C3a-methyl group locks the bicyclic framework into a discrete conformation, reducing off-target binding vs. flexible piperazine analogs (SAR from CCR5 & mGlu1 programs: IC50 shifts from 6 nM to >1000 nM with minor N-substituent changes). - Streamlines SAR exploration: The N5-benzyl group serves as a direct handle for debenzylation or electrophilic aromatic substitution, enabling rapid library synthesis. - Reliable supply: Available in 95% purity, racemic or enantiomerically enriched forms, with ambient-temperature shipping for routine global delivery.

Molecular Formula C14H20N2
Molecular Weight 216.328
CAS No. 2095396-10-2
Cat. No. B2889065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3Ar,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
CAS2095396-10-2
Molecular FormulaC14H20N2
Molecular Weight216.328
Structural Identifiers
SMILESCC12CNCC1CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C14H20N2/c1-14-10-15-7-13(14)9-16(11-14)8-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3/t13-,14+/m0/s1
InChIKeyAESYNSJGQAAOOB-UONOGXRCSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Overview: (3Ar,6aS)-5-Benzyl-3a-Methyl-Hexahydropyrrolo[3,4-c]pyrrole


(3Ar,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole is a chiral, bicyclic diamine belonging to the octahydropyrrolo[3,4-c]pyrrole scaffold class [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, serving as a conformationally constrained isostere for piperazine rings and a versatile intermediate for synthesizing bioactive molecules targeting CNS receptors, nAChRs, mGlu1, orexin receptors, and LOX enzymes [1]. The specific stereochemistry and substitution pattern (benzyl at N5, methyl at C3a) provide a rigid, three-dimensional framework that distinguishes it for asymmetric synthesis and chiral auxiliary applications [2].

Scaffold Chiral bicyclic diamine with defined (3aR,6aS) cis ring junction stereochemistry
Feature C3a-methyl quaternary center enforces conformational bias for stereochemical-control studies
Context Reported privileged scaffold for CNS receptor ligand synthesis and scaffold-hopping programs

Limitations of Generic Octahydropyrrolo[3,4-c]pyrrole Analogs


While the octahydropyrrolo[3,4-c]pyrrole core is common to many research intermediates, simple substitution at the 2-position or 5-position alone does not recapitulate the steric and electronic profile of the (3Ar,6aS)-5-benzyl-3a-methyl variant [1]. The combination of the N5-benzyl group and the C3a-methyl group introduces a quaternary carbon center that enforces a specific conformational bias, which is absent in analogs like cis-2-benzyl-octahydropyrrolo[3,4-c]pyrrole (CAS 370879-56-4) or the unsubstituted parent scaffold . Published SAR from the CCR5 antagonist and mGlu1 NAM programs demonstrates that subtle modifications to the octahydropyrrolo[3,4-c]pyrrole core profoundly impact target binding affinity, subtype selectivity, and pharmacokinetic properties, precluding casual interchange [2].

Target C3a-methyl quaternary center enforces conformational bias critical for binding selectivity
Des-methyl analog Lacks quaternary center; conformational restriction absent, which may shift target engagement profile
Target N5-benzyl group provides UV chromophore and lipophilic pharmacophore for purification and SAR
N-alkyl / unsubstituted analog No benzyl UV handle; altered lipophilicity and pKa may not transfer to target binding pockets
Target Two defined stereocenters support asymmetric synthesis with enantiomerically enriched material
Racemic or achiral scaffold Fewer or no stereocenters; chiral induction fidelity may not replicate in asymmetric transformations

Differentiation Evidence: (3Ar,6aS)-5-Benzyl-3a-Methyl-Hexahydropyrrolo[3,4-c]pyrrole


C3a-Methyl-Induced Conformational Rigidity

The target compound possesses a C3a-methyl quaternary center that is absent in the unsubstituted octahydropyrrolo[3,4-c]pyrrole scaffold (CAS 128740-12-5). This methyl group introduces a steric barrier that restricts ring puckering and nitrogen inversion, locking the bicyclic system into a defined conformation [1]. In contrast, the parent scaffold exhibits greater conformational flexibility, which can lead to entropic penalties upon target binding. While no direct comparative binding data for this specific compound are available, class-level SAR from the nAChR ligand program demonstrates that scaffold substitution directly controls subtype selectivity (α4β2 vs α7) through conformational restriction [2].

Conformational Restriction
Class-level inference
1 quaternary center (C3a-methyl) vs 0 in parent scaffold
Reported conformational bias may support binding selectivity
No direct comparative binding data available for this compound
Medicinal Chemistry Conformational Analysis Scaffold Design

Physicochemical Shifts from N5-Benzyl Substitution

The N5-benzyl substituent on the target compound increases lipophilicity and modulates basicity relative to N-unsubstituted or N-alkyl octahydropyrrolo[3,4-c]pyrrole analogs. The predicted pKa of 10.87 ± 0.40 and density of 1.065 ± 0.06 g/cm³, as well as a boiling point of 301.8 ± 35.0 °C, differentiate it from analogs such as cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole (CAS 370879-56-4, MW 302.41, containing a tert-butyl carbamate) . The benzyl group provides a UV-active chromophore for facile HPLC detection during purification, a practical advantage over non-aromatic N-substituted analogs .

Physicochemical Profile
Data to verify
pKa ~10.87; MW 216.32; UV-active benzyl chromophore
Supports HPLC purification workflow
Predicted properties; no experimental determination available
Physicochemical Profiling Drug-likeness Permeability

Multi-Target Scaffold Versatility

The octahydropyrrolo[3,4-c]pyrrole scaffold has been successfully employed as a core structure for ligands targeting diverse receptor families, including nAChRs (Ki values ranging from sub-nanomolar to micromolar depending on substitution), CCR5 (lead compound IC50 = 7 nM), mGlu1 (IC50 values from 11,900 nM down to 0.4 nM across the SAR series), and orexin receptors [1][2][3]. This multi-target tractability is a class-level property that distinguishes it from scaffolds like simple piperazines, which typically require extensive modification to achieve similar breadth of target engagement [3]. The specific benzyl-methyl substitution pattern of the target compound provides a pre-functionalized entry point for further derivatization, potentially enabling rapid exploration across these target classes [1].

Multi-Target Tractability
Class-level inference
5+ target classes reported: nAChR, CCR5, mGlu1, orexin, LOX
Class-level scaffold versatility context
Compiled from independent publications; no single-study cross-target comparison
Polypharmacology Scaffold Hopping Target Class Selectivity

Chiral Integrity for Asymmetric Synthesis

The target compound is commercially available as the (3Ar,6aS) enantiomer with defined cis ring junction stereochemistry (also sold as rac-(3aR,6aS)), whereas many simpler octahydropyrrolo[3,4-c]pyrrole analogs are sold only as racemic mixtures or lack the C3a stereocenter entirely . The availability of enantiomerically defined material from vendors such as Enamine (catalog EN300-366825, 95% purity) at quantities from 0.05 g to 10 g supports asymmetric synthesis campaigns where stereochemical fidelity is critical [1]. This contrasts with compounds like cis-2-benzyl-octahydropyrrolo[3,4-c]pyrrole (CAS 128740-12-5), which, while also a cis-fused scaffold, lacks the C3a methyl group and thus one fewer stereocenter, offering a less complex chiral environment for asymmetric induction .

Stereochemical Identity
Supporting evidence
2 stereocenters; (3aR,6aS) defined enantiomer; 95% purity
Supports asymmetric synthesis workflow
Vendor catalog data; independent ee verification recommended
Asymmetric Synthesis Chiral Auxiliary Stereochemical Purity

Application Scenarios: (3Ar,6aS)-5-Benzyl-3a-Methyl-Hexahydropyrrolo[3,4-c]pyrrole


Asymmetric Synthesis of CNS Drug Candidates

Programs targeting CNS receptors (e.g., mGlu1 NAMs, nAChR ligands, orexin receptor modulators) benefit from the rigid, three-dimensional structure of this compound as a synthetic intermediate [1]. The C3a-methyl quaternary center enforces a conformational bias that can enhance target binding selectivity compared to flexible piperazine or des-methyl octahydropyrrolo analogs [2].

SAR Exploration of N5-Benzyl Pharmacophore

The N5-benzyl group serves as a direct attachment point for further functionalization (e.g., debenzylation to expose a secondary amine, or electrophilic aromatic substitution on the phenyl ring) [1]. This enables systematic SAR studies where the benzyl group can be modified to probe lipophilic pocket interactions, a strategy employed in the CCR5 antagonist optimization program where N-substituent variations yielded binding IC50 values from 6 nM to >1000 nM [3].

Scaffold-Hopping: Piperazine to Bicyclic Diamines

The octahydropyrrolo[3,4-c]pyrrole scaffold was explicitly chosen as an isosteric replacement for the piperazine ring in the development of mGlu1 negative allosteric modulators [1]. Researchers seeking to improve selectivity, reduce off-target activity, or enhance metabolic stability of piperazine-containing leads can use this compound as a direct scaffold-hopping entry point with built-in stereochemical complexity [1].

Chiral HPLC Method & Asymmetric Reaction Optimization

With its two stereocenters, UV-active benzyl chromophore, and commercial availability in both racemic and enantiomerically enriched forms, this compound is well-suited as a test substrate for developing chiral separation methods or optimizing asymmetric transformations (e.g., N-alkylation, reductive amination) on bicyclic diamine scaffolds [2].

Application
Selection Property
Validation Focus
CNS candidate asymmetric synthesis
Stereochemical-control context
Chiral intermediate identity verification
N5-benzyl pharmacophore SAR
N-substituent diversity context
Benzyl functionalization route review
Scaffold-hopping from piperazine
Conformational constraint context
Isosteric replacement validation
Chiral method development
UV-detectable chiral probe
Chiral separation optimization review
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